3,5-diphenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol
Overview
Description
3,5-diphenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol, commonly known as DPCO, is a chemical compound that has become a topic of interest in scientific research. It is a synthetic compound that has been synthesized by various methods and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of DPCO is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. DPCO has also been shown to increase the activity of certain antioxidant enzymes, which may help to reduce oxidative damage in cells.
Biochemical and Physiological Effects:
DPCO has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may help to prevent or treat various diseases. DPCO has also been shown to have neuroprotective effects, which may help to prevent or treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of DPCO is that it is a synthetic compound that can be easily synthesized in the lab. This makes it a convenient compound for use in scientific research. However, one of the limitations of DPCO is that its mechanism of action is not fully understood, which may make it difficult to interpret research results.
Future Directions
There are several future directions for research on DPCO. One direction is to further investigate its mechanism of action and how it interacts with various enzymes and signaling pathways in cells. Another direction is to study its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research could be conducted to determine the optimal dosage and administration of DPCO for various applications.
Scientific Research Applications
DPCO has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DPCO has also been studied for its potential use in the development of new drugs and therapies.
properties
IUPAC Name |
(6E)-6-(1-anilinoethylidene)-3,5-diphenylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c1-19(27-23-15-9-4-10-16-23)26-24(21-13-7-3-8-14-21)17-22(18-25(26)28)20-11-5-2-6-12-20/h2-16,18,24,27H,17H2,1H3/b26-19+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQUGQLVVCMIKX-LGUFXXKBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)/NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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